
N-(4-methylphenyl)-3-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylphenyl)-3-phenylacrylamide is a useful research compound. Its molecular formula is C16H15NO and its molecular weight is 237.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401976. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-methylphenyl)-3-phenylacrylamide, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves acylation of 4-methylaniline with cinnamoyl chloride under basic conditions. Key parameters include maintaining a temperature of 0–5°C during reagent mixing to minimize side reactions and using anhydrous solvents (e.g., THF or DCM). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the pure acrylamide .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : Confirm the structure using 1H NMR (e.g., characteristic peaks: δ 7.2–7.6 ppm for aromatic protons, δ 6.5–7.0 ppm for acrylamide doublet) and FTIR (amide I band ~1650 cm−1). High-resolution mass spectrometry (HRMS) should match the molecular ion [M+H]+ at m/z 266.1311 (C17H16NO). Cross-validation with X-ray crystallography (using SHELXL ) resolves stereochemical ambiguities .
Advanced Research Questions
Q. What strategies can address contradictions in biological activity data for acrylamide derivatives like this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Use dose-response curves across multiple models (e.g., cancer vs. normal cells) and orthogonal assays (e.g., SPR for binding affinity, enzymatic inhibition). Meta-analysis of substituent effects (e.g., para-methyl vs. electron-withdrawing groups) can clarify structure-activity relationships (SAR) .
Q. How can computational methods predict the interaction of this compound with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) using crystallographic data of target proteins (e.g., KCNQ2 channels ). Validate predictions with molecular dynamics simulations (AMBER, GROMACS) to assess binding stability. QSAR models incorporating Hammett constants for substituents improve predictability .
Q. What advanced techniques characterize reactive intermediates formed during this compound synthesis?
- Methodological Answer : Use in-situ FTIR or 13C NMR to monitor transient intermediates (e.g., enolates). Trapping experiments with thiophiles (e.g., glutathione) identify electrophilic species. High-resolution tandem MS (LC-MS/MS) detects unstable byproducts .
Q. How does the para-methyl group influence the physicochemical properties of this compound compared to analogs?
- Methodological Answer : The methyl group enhances lipophilicity (logP increase by ~0.5 units), as measured via reversed-phase HPLC. X-ray diffraction reveals steric effects on crystal packing, impacting solubility. Comparative DFT calculations (B3LYP/6-311+G(d,p)) quantify electronic contributions to reactivity .
Q. What experimental designs mitigate toxicity risks in handling acrylamide derivatives?
- Methodological Answer : Use thiol-containing scavengers (e.g., N-acetylcysteine) to quench reactive electrophiles. Conduct Ames tests for mutagenicity and ROS assays in primary hepatocytes. Always pair in-vitro studies with in-silico toxicity prediction tools (e.g., ProTox-II) .
Q. Data Interpretation & Optimization
Q. How can researchers optimize reaction scalability without compromising purity?
- Methodological Answer : Employ flow chemistry for controlled exotherm management. Use Design of Experiments (DoE) to optimize parameters (e.g., residence time, catalyst loading). Monitor purity via inline PAT tools (e.g., ReactIR) .
Q. What statistical approaches resolve conflicting data in SAR studies?
- Methodological Answer : Apply multivariate analysis (PCA or PLS) to deconvolute substituent effects. Bayesian models quantify uncertainty in activity predictions. Cross-validate with leave-one-out (LOO) or k-fold methods .
Propiedades
IUPAC Name |
(E)-N-(4-methylphenyl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-13-7-10-15(11-8-13)17-16(18)12-9-14-5-3-2-4-6-14/h2-12H,1H3,(H,17,18)/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTAHBIRTCNRAW-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6876-68-2 |
Source
|
Record name | p-Cinnamotoluidide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401976 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.